2-(3-Amino-4-methylphenoxy)ethan-1-ol
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Overview
Description
2-(3-Amino-4-methylphenoxy)ethan-1-ol is an organic compound with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.21 g/mol . This compound is characterized by the presence of an amino group, a methyl group, and a phenoxyethanol moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-methylphenoxy)ethan-1-ol typically involves the reaction of 3-amino-4-methylphenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the phenol on the ethylene oxide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and pH, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-methylphenoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of ethers or esters .
Scientific Research Applications
2-(3-Amino-4-methylphenoxy)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-methylphenoxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the phenoxyethanol moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(3-Amino-4-methylphenoxy)ethanol: Similar structure but lacks the hydroxyl group on the ethylene chain.
3-Amino-4-methylphenol: Lacks the ethylene chain and hydroxyl group.
Phenoxyethanol: Lacks the amino and methyl groups.
Uniqueness
2-(3-Amino-4-methylphenoxy)ethan-1-ol is unique due to the presence of both an amino group and a phenoxyethanol moiety, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-(3-amino-4-methylphenoxy)ethanol |
InChI |
InChI=1S/C9H13NO2/c1-7-2-3-8(6-9(7)10)12-5-4-11/h2-3,6,11H,4-5,10H2,1H3 |
InChI Key |
OSECRBXORZWFQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCO)N |
Origin of Product |
United States |
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